Alanine and lysine are two essential amino acids that play crucial roles in various biological processes. Alanine, a non-polar amino acid, is vital for protein synthesis and energy production, while lysine, a polar amino acid, is essential for growth and tissue repair. Both amino acids are classified based on their side chains: alanine as aliphatic and lysine as basic.
Alanine can be synthesized in the body from pyruvate through transamination processes, while lysine must be obtained from dietary sources, as humans cannot synthesize it. Common sources of lysine include meat, fish, dairy products, and legumes.
The synthesis of alanine and lysine can be achieved through various biochemical pathways. For alanine, the primary method involves the transamination of pyruvate with an amino group from glutamate. Lysine synthesis typically occurs through the diaminopimelic acid pathway in bacteria or the α-aminoadipate pathway in fungi.
Recent studies have focused on microbial fermentation techniques to enhance the production of these amino acids. For example, genetically modified strains of Escherichia coli have been employed to improve yields of β-alanine by manipulating metabolic pathways and enhancing enzyme activity through gene editing techniques .
Amino acids like alanine and lysine participate in various chemical reactions, including peptide bond formation through condensation reactions. This process involves the reaction between the carboxyl group of one amino acid and the amino group of another, releasing water.
The salt-induced peptide formation reaction has been studied for its ability to promote peptide synthesis under mild conditions. In this reaction, sodium chloride enhances the condensation of alanine and lysine into dipeptides like dialanine and dilysine .
The mechanism by which alanine and lysine function within biological systems primarily involves their roles in protein synthesis. During translation, ribosomes facilitate the assembly of polypeptides by linking amino acids through peptide bonds based on messenger RNA sequences.
Alanine often serves as a building block in proteins due to its non-polar nature, contributing to hydrophobic interactions within protein structures. Lysine's positive charge at physiological pH allows it to participate in ionic interactions that stabilize protein conformations.
Alanine and lysine have numerous applications in scientific research and industry:
Both amino acids are also critical in biochemistry for studying protein structure-function relationships and metabolic pathways.
Site-directed mutagenesis (SDM) of lysine residues—particularly substitutions with alanine (K→A)—serves as a cornerstone technique for probing functional roles of specific lysines in proteins. Lysines frequently participate in post-translational modifications (PTMs), catalysis, and ligand binding due to their nucleophilic ε-amino group and positive charge. Alanine substitutions eliminate side-chain functionality beyond the β-carbon, enabling researchers to dissect these roles mechanistically.
High-throughput SDM platforms, such as the two-fragment PCR-Gibson assembly method, facilitate systematic K→A scanning mutagenesis across entire proteins. This approach minimizes PCR artifacts and achieves ~50–100% efficiency for plasmids up to 13.4 kb, as demonstrated for epigenetic regulators and viral proteins [5] [10]. The protocol employs split amplification of the target plasmid with mutagenic primers, DpnI digestion of template DNA, and seamless assembly of mutated fragments [5].
Key functional insights from K→A mutagenesis include:
Table 1: Functional Outcomes of Lysine-to-Alanine Mutagenesis
| Protein | Lysine Position | Functional Change | Technique |
|---|---|---|---|
| Papillomavirus E2 | K112 | Abolished transcription/replication; disrupted nuclear localization | Transfection assays |
| Glutaminase (GAC) | K320 | Constitutive oligomerization; 400-fold ↑ catalytic efficiency | Enzyme kinetics |
| Teixobactin | K10 | 2–4-fold ↑ MIC against Gram-positive bacteria; retained solubility | MIC assays |
| DHDPS* | K161 | Disrupted tetramerization; ↓ catalytic efficiency | Analytical ultracentrifugation |
Dihydrodipicolinate synthase [6]
Lysine residues in allosteric domains often act as molecular "switches" whose charge or modification status regulates protein conformation. K→A mutations disrupt these switches, enabling studies of allosteric mechanisms. Key examples include:
Conformational analyses leverage techniques like FRET-MD spectrometry, which combines Förster resonance energy transfer (FRET) efficiencies with molecular dynamics simulations. This method revealed atomic-level interfaces in GPCR oligomers after mutagenesis [3]. Similarly, X-ray crystallography of K→A mutants in glutaminase visualized disordered loops and expanded active-site grooves [4].
Lysines frequently stabilize oligomers via salt bridges or hydrogen bonds. K→A mutations disrupt these interactions, altering quaternary structure:
Table 2: Quaternary Structure Changes Induced by K→A Mutations
| Protein | Wild-Type Oligomer | K→A Mutant Oligomer | Functional Consequence |
|---|---|---|---|
| Glutaminase | Phosphate-dependent tetramers | Constitutive large oligomers (K320A) | Hyperactivation; resistance to BPTES inhibitor |
| DHDPS (E. coli) | Tetramers | Dimers (K161A) | ↓ Catalytic efficiency; ↓ allosteric inhibition |
| Secretin Receptor | Concentration-dependent tetramers | Destabilized interfaces | Altered ligand affinity (FRET-MD data) |
| C60-Lysine | Nanoparticles | Insoluble aggregates | Loss of bioactivity |
Replacing solvent-exposed lysines with alanine reduces conformational entropy, enhancing protein stability and folding efficiency. This "surface entropy reduction" (SER) strategy exploits the entropy penalty of immobilizing flexible lysine side chains upon folding:
Table 3: Thermodynamic Parameters Influenced by K→A Mutations
| System | Parameter | Wild-Type | K→A Mutant | Method |
|---|---|---|---|---|
| C60-Lysine derivative | Sm° (J·mol⁻¹·K⁻¹) | 842.6 | Not applicable* | Adiabatic calorimetry |
| DHDPS (E. coli) | ΔGunfolding (kJ/mol) | 28.9 ± 0.5 | 32.1 ± 0.6 (K161A) | Differential scanning calorimetry |
| Teixobactin (Ala10) | Aqueous solubility | Poor (gelatinous) | High | PBS buffer assay |
| Glutaminase (K320A) | Half-life at 45°C | 25 min | 35 min | Activity decay assay |
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